
6-(Hydroxyphenylmethyl)-2(3H)-benzoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them useful in various chemical and industrial applications. This compound features a benzoxazole ring fused with a hydroxyphenylmethyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of phosphorous oxychloride as a catalyst, which facilitates the formation of the benzoxazole ring . The reaction is usually carried out at elevated temperatures (60-80°C) to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the hydroxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzoxazole-2-one derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of halogenated or aminated benzoxazole derivatives.
Applications De Recherche Scientifique
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of optical brighteners and dyes.
Mécanisme D'action
The mechanism of action of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the hydroxyphenylmethyl group, making it less reactive in certain chemical reactions.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the ring, leading to different biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, which alters its chemical properties and reactivity.
Uniqueness
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one is unique due to its hydroxyphenylmethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
54903-19-4 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
6-[hydroxy(phenyl)methyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H11NO3/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8,13,16H,(H,15,17) |
Clé InChI |
WTNOZALZHBSNNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)NC(=O)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




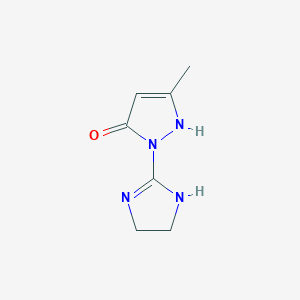

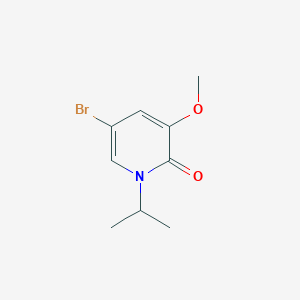
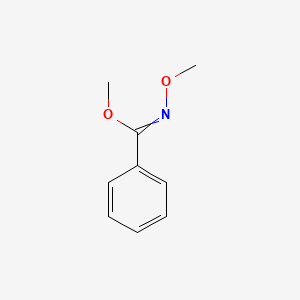
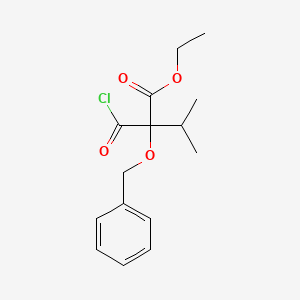


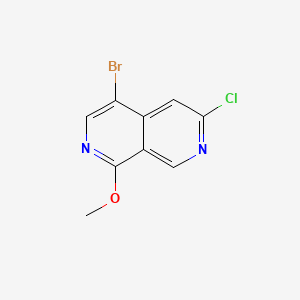
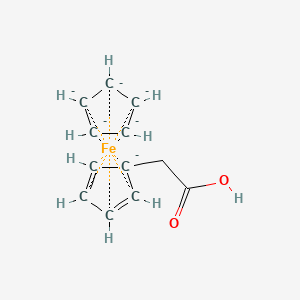
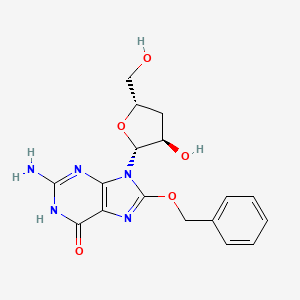
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)

